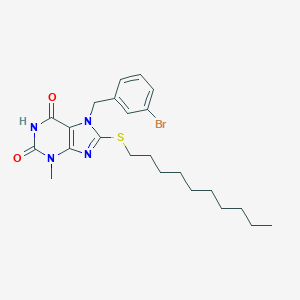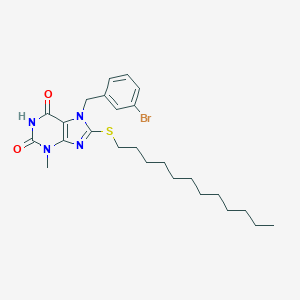
N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. This compound features a 4-chlorophenyl group and a pyridin-2-ylmethyl group attached to the oxamide core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 4-chloroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactors for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can enhance efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamic acid, while reduction could produce N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)urea: Similar structure but with a urea core instead of oxamide.
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)thiourea: Contains a thiourea group, which may impart different chemical properties.
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)carbamate: Features a carbamate group, offering distinct reactivity and applications.
Uniqueness
N’-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and pyridinyl groups may enhance its potential as a versatile compound in various applications.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-6-11(7-5-10)18-14(20)13(19)17-9-12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEZUXMDNYBNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-2-[(4-nitrophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403415.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(4-ethoxy-phenyl)-acetamide](/img/structure/B403416.png)
![N-[2-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B403417.png)
![4-[({[(Cyclohexylamino)carbonyl]oxy}imino)(phenyl)methyl]pyridine](/img/structure/B403418.png)
![1-Chloro-2-[({[(cyclohexylamino)carbonyl]oxy}imino)methyl]benzene](/img/structure/B403419.png)
![N-{4-bromo-2-nitrophenyl}-N-[2-(2-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B403420.png)
![1-[({[(4-Fluorobenzylidene)amino]oxy}carbonyl)amino]-4-methylbenzene](/img/structure/B403423.png)

![1-Bromo-4-[({[(cyclohexylamino)carbonyl]oxy}imino)methyl]benzene](/img/structure/B403425.png)

![N-(4-chlorobenzyl)-N-(2-{[2-(1-{3-nitrophenyl}ethylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403428.png)
![7-(3-bromobenzyl)-8-[(4-chlorobutyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403431.png)
![ethyl {[7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B403436.png)
![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B403437.png)
